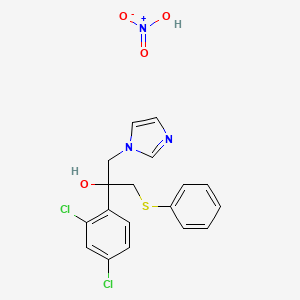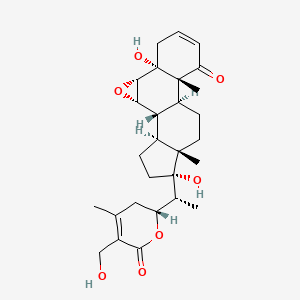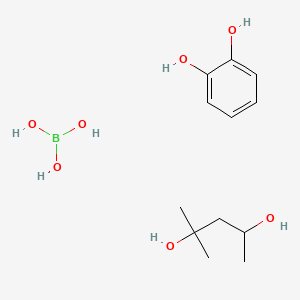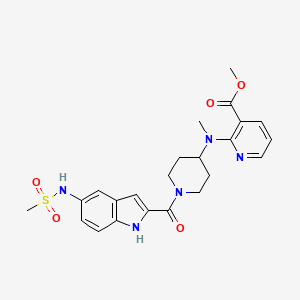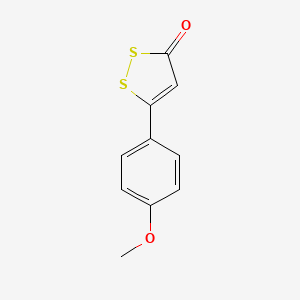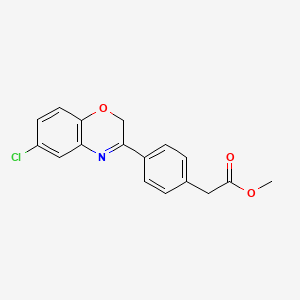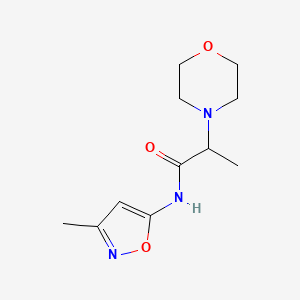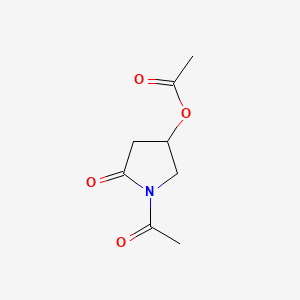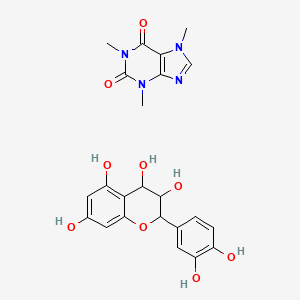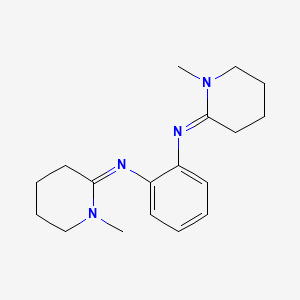
Carbaldrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a compound that combines aluminum, sodium, carbonate, and hydroxide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbaldrate can be synthesized through a reaction involving sodium carbonate and aluminum hydroxide. The reaction typically occurs in an aqueous medium where sodium carbonate reacts with aluminum hydroxide to form dihydroxyaluminum sodium carbonate. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of sodium carbonate and aluminum hydroxide in water. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is filtered, dried, and processed into the desired form, such as tablets or suspensions.
Chemical Reactions Analysis
Types of Reactions
Carbaldrate undergoes several types of chemical reactions, including:
Neutralization: As an antacid, this compound neutralizes stomach acid (hydrochloric acid) to form water and carbon dioxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to release aluminum hydroxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with this compound in the stomach to neutralize acidity.
Water: Facilitates the hydrolysis of this compound.
Major Products Formed
Water and Carbon Dioxide: Formed during the neutralization reaction with hydrochloric acid.
Aluminum Hydroxide and Sodium Carbonate: Formed during hydrolysis.
Scientific Research Applications
Carbaldrate has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry to study acid-base reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to its antacid properties.
Medicine: Used in the formulation of antacid medications to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Industry: Employed in the production of pharmaceuticals and as a buffering agent in various industrial processes.
Mechanism of Action
Carbaldrate exerts its effects by neutralizing stomach acid through a chemical reaction with hydrochloric acid. This reaction forms water and carbon dioxide, which helps to alleviate symptoms of heartburn and indigestion. The molecular targets involved in this process are the hydrogen ions (H+) in the stomach acid, which are neutralized by the hydroxide ions (OH-) from this compound.
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium carbonate.
Magnesium Hydroxide: An antacid with similar neutralizing properties but different chemical composition.
Calcium Carbonate: A widely used antacid that also neutralizes stomach acid but contains calcium instead of aluminum.
Uniqueness of Carbaldrate
This compound is unique in its combination of aluminum, sodium, and carbonate ions, which provides a balanced antacid effect with minimal side effects. Unlike some other antacids, this compound does not cause significant changes in electrolyte balance, making it a preferred choice for individuals with specific dietary restrictions.
Properties
CAS No. |
41342-54-5 |
|---|---|
Molecular Formula |
CH4AlNaO6 |
Molecular Weight |
162.01 g/mol |
IUPAC Name |
aluminum;sodium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Na.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+1;;;/p-4 |
InChI Key |
YJTPLMXDQANDKS-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



